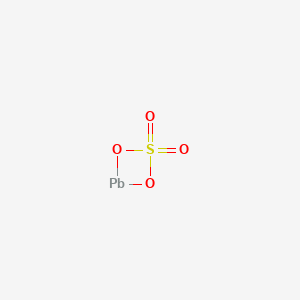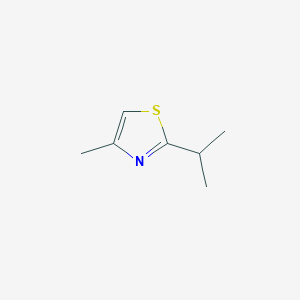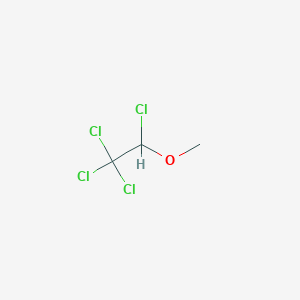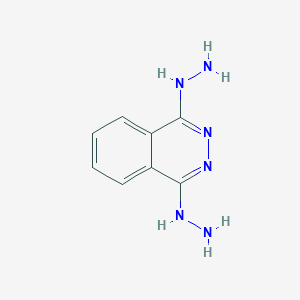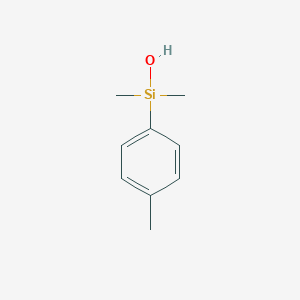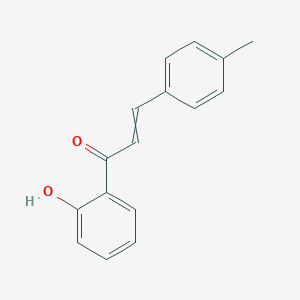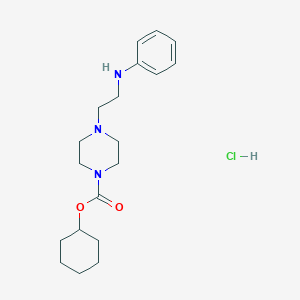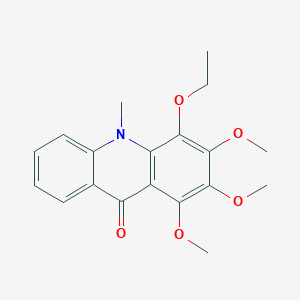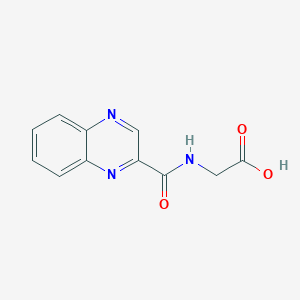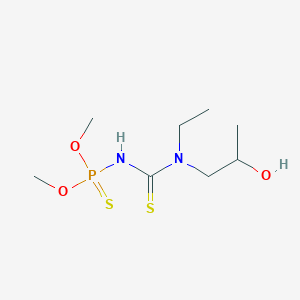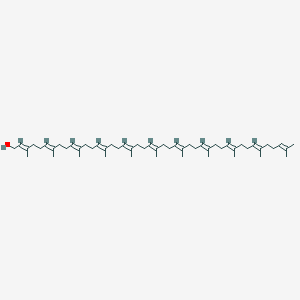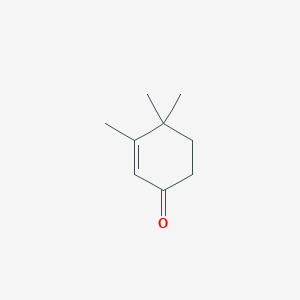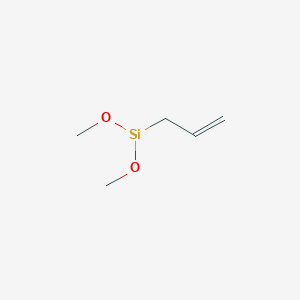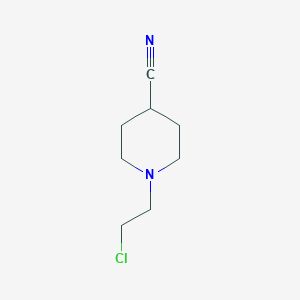![molecular formula C12H14ClNO2 B103788 4-[Chloro(phenyl)acetyl]morpholine CAS No. 18504-71-7](/img/structure/B103788.png)
4-[Chloro(phenyl)acetyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Chloro(phenyl)acetyl]morpholine is a chemical compound that is used in scientific research to investigate its mechanism of action and biochemical and physiological effects. It is a synthetic morpholine derivative that has been shown to have potential as a therapeutic agent in the treatment of various diseases. In
Mecanismo De Acción
The mechanism of action of 4-[Chloro(phenyl)acetyl]morpholine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It may also affect the activity of ion channels and receptors.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-[Chloro(phenyl)acetyl]morpholine has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and to have anticonvulsant effects. It has also been shown to inhibit the growth of certain cancer cells. However, further research is needed to fully understand the potential therapeutic applications of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[Chloro(phenyl)acetyl]morpholine in lab experiments is that it is a synthetic compound that can be easily produced in high yields with good purity. It is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 4-[Chloro(phenyl)acetyl]morpholine. One area of focus could be on investigating its potential as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cells. Another area of focus could be on further understanding its mechanism of action, which could lead to the development of more targeted and effective therapeutic agents. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound in order to identify potential therapeutic applications.
Conclusion
In conclusion, 4-[Chloro(phenyl)acetyl]morpholine is a synthetic compound that has potential as a therapeutic agent in the treatment of various diseases. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Further research is needed to fully understand its potential therapeutic applications and to identify more targeted and effective therapeutic agents.
Métodos De Síntesis
The synthesis method for 4-[Chloro(phenyl)acetyl]morpholine involves the reaction of chloroacetyl chloride with morpholine in the presence of a catalyst such as triethylamine. The resulting product is then reacted with phenyl magnesium bromide to form the final compound. This method has been shown to be effective in producing high yields of 4-[Chloro(phenyl)acetyl]morpholine with good purity.
Aplicaciones Científicas De Investigación
4-[Chloro(phenyl)acetyl]morpholine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cells.
Propiedades
Número CAS |
18504-71-7 |
|---|---|
Nombre del producto |
4-[Chloro(phenyl)acetyl]morpholine |
Fórmula molecular |
C12H14ClNO2 |
Peso molecular |
239.7 g/mol |
Nombre IUPAC |
2-chloro-1-morpholin-4-yl-2-phenylethanone |
InChI |
InChI=1S/C12H14ClNO2/c13-11(10-4-2-1-3-5-10)12(15)14-6-8-16-9-7-14/h1-5,11H,6-9H2 |
Clave InChI |
FCAFIWSACLLPGG-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C(C2=CC=CC=C2)Cl |
SMILES canónico |
C1COCCN1C(=O)C(C2=CC=CC=C2)Cl |
Solubilidad |
33.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



